molecular formula C26H24N2O3 B11483002 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide

Katalognummer: B11483002
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: HDUAEUKLUITUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide is a complex organic compound that features a benzofuran moiety, a phenylethyl group, and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.

    Attachment of the Oxopropyl Group: The oxopropyl group is introduced via a Friedel-Crafts acylation reaction.

    Amidation Reaction: The final step involves the reaction of the intermediate with N-(1-phenylethyl)amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the oxopropyl chain.

    Substitution: Halogenated or nitrated aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological systems.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in the active site of enzymes, while the benzamide structure can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran moiety, have been studied for their biological activities.

    Benzamide Derivatives: Compounds like N-(2-phenylethyl)benzamide have similar structural features and are used in various medicinal applications.

Uniqueness

4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide is unique due to the combination of the benzofuran and benzamide structures, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Eigenschaften

Molekularformel

C26H24N2O3

Molekulargewicht

412.5 g/mol

IUPAC-Name

4-[[3-(1-benzofuran-2-yl)-3-oxopropyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C26H24N2O3/c1-18(19-7-3-2-4-8-19)28-26(30)20-11-13-22(14-12-20)27-16-15-23(29)25-17-21-9-5-6-10-24(21)31-25/h2-14,17-18,27H,15-16H2,1H3,(H,28,30)

InChI-Schlüssel

HDUAEUKLUITUMK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.